molecular formula C23H18ClN3O4S B2842407 (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide CAS No. 866346-96-5

(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2842407
CAS No.: 866346-96-5
M. Wt: 467.92
InChI Key: XGKSVTYFLFZUSB-RWEWTDSWSA-N
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Description

(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core structure. This compound is characterized by the presence of a sulfonylhydrazinylidene group and a chlorophenyl group, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the sulfonylhydrazinylidene group and the chlorophenyl group. Common reagents used in these reactions include sulfonyl chlorides, hydrazines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and purity, often involving temperature control, pressure regulation, and the use of advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce hydrazines or amines.

Scientific Research Applications

(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with a similar chlorophenyl group but different core structure.

    2-Fluorodeschloroketamine: A dissociative anesthetic with a fluorine substitution instead of chlorine.

    Rare-earth elements: Although not structurally similar, these elements share some chemical properties and applications in advanced materials.

Uniqueness

(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3-methylphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4S/c1-15-5-4-7-18(13-15)25-22(28)20-14-16-6-2-3-8-21(16)31-23(20)26-27-32(29,30)19-11-9-17(24)10-12-19/h2-14,27H,1H3,(H,25,28)/b26-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKSVTYFLFZUSB-RWEWTDSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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